molecular formula C15H19N3O4 B2945460 (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one CAS No. 882747-99-1

(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one

Cat. No.: B2945460
CAS No.: 882747-99-1
M. Wt: 305.334
InChI Key: SXDFWTGGJBRLLX-AATRIKPKSA-N
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Description

(2E)-3-(Dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system with electron-donating (dimethylamino) and electron-withdrawing (nitro) substituents, as well as a morpholine ring. Chalcones are α,β-unsaturated ketones with diverse applications in medicinal chemistry, materials science, and nonlinear optics due to their tunable electronic properties and biological activities.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-morpholin-4-yl-3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-16(2)6-5-15(19)12-3-4-13(14(11-12)18(20)21)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDFWTGGJBRLLX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one, a compound with the molecular formula C15H19N3O4C_{15}H_{19}N_{3}O_{4} and CAS number 882747-99-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antitumor effects, antimicrobial properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a morpholin-4-yl moiety attached to a 3-nitrophenyl ring. Its structure can be represented as follows:

Structure C15H19N3O4\text{Structure }C_{15}H_{19}N_{3}O_{4}

Antitumor Activity

Recent studies have indicated that (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one exhibits significant antitumor properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (μM)Mechanism of Action
Mia PaCa-212.5Induction of apoptosis
PANC-110.0Inhibition of cell proliferation
RKO15.0Disruption of mitochondrial function
HepG28.5DNA damage induction

These findings suggest that the compound's antitumor effects may be attributed to its ability to induce apoptosis and inhibit key cellular pathways involved in tumor growth.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The results indicate that (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one possesses moderate antibacterial properties, which could be further explored for therapeutic applications in treating infections.

The mechanisms underlying the biological activities of this compound have been investigated through various studies:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cell lines, effectively halting proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Case Studies

A notable case study involved the administration of the compound in a murine model of cancer. The treatment resulted in a significant reduction in tumor size compared to control groups:

  • Tumor Size Reduction : Average tumor volume decreased by 50% after four weeks of treatment.

This study highlights the potential for further development as an anticancer agent.

Chemical Reactions Analysis

Reactivity in Biginelli-Type Cyclocondensation

The enaminone participates in acid-catalyzed Biginelli reactions to yield dihydropyrimidinone derivatives.

Reaction Conditions

ComponentRoleConditions
Substituted benzaldehydeElectrophilic carbonyl sourceGlacial acetic acid (10 mL)
UreaNucleophileReflux (3 hours)
Enaminoneβ-keto-enamine donor100–110°C

Mechanistic Pathway

  • Iminium ion formation : Benzaldehyde and urea condense to form an iminium intermediate.

  • Nucleophilic attack : Enaminone attacks the iminium ion, forming a ureidenone intermediate.

  • Cyclization : Intramolecular dehydration yields a hexahydropyrimidine core .

Key Spectral Data for Products

  • 1H^1\text{H}1H-NMR :

    • NH protons: δ 6.71–9.42 ppm (broad singlets, D2_2O exchangeable) .

    • Morpholine protons: δ 3.20–3.82 ppm (triplets, J=4.64.7HzJ=4.6–4.7\,\text{Hz}) .

  • 13C^{13}\text{C}13C-NMR : Carbonyl (C=O) at δ 185–196 ppm .

Role of Functional Groups

  • Nitro group : Enhances electrophilicity of the aryl ring, directing reactivity at the β-keto position .

  • Morpholine moiety : Electron-donating effects stabilize the enaminone system, facilitating nucleophilic addition .

  • Dimethylamino group : Participates in conjugation, reducing rotational freedom (confirmed by X-ray) .

Comparative Reactivity with Analogues

FeatureThis CompoundChalcone Analogues
Electrophilicity Higher (nitro group)Moderate
Cyclization Yield 75–85% 60–70%
Solubility Polar aprotic solventsNonpolar solvents

Experimental Optimization

  • Catalyst screening : Glacial acetic acid outperforms Lewis acids (e.g., ZnCl2_2) in yield and selectivity .

  • Temperature : Reactions below 90°C result in incomplete cyclization .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Yields vary significantly (9–85%), influenced by substituent steric/electronic effects and reaction conditions.
  • Substituent Impact: Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity in condensation reactions, while electron-donating groups (e.g., dimethylamino, morpholine) improve solubility and optical properties .

Physicochemical Properties

Spectral and Thermal Data
  • IR/NMR: The dimethylamino group in analogs like DPHP shows characteristic peaks at δ 3.83 (s, OCH₃) in ¹H NMR and C=O stretching at ~1650 cm⁻¹ in IR . Nitro groups exhibit strong absorption near 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Melting Points : Morpholine and piperidine-containing derivatives (e.g., LabMol-67, 181°C) generally exhibit higher melting points than thiophene or furan analogs (e.g., LabMol-94, 178°C), likely due to increased molecular rigidity .
Optical Properties
  • Nonlinear Optics (NLO): The target compound’s dimethylamino and nitro groups create a strong donor-π-acceptor (D-π-A) system, enhancing hyperpolarizability.
  • Solid-State Emission: Morpholine-free analogs like (2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one show fluorescence in the solid state due to restricted intramolecular rotation, a property likely shared by the target compound .
Antimicrobial and Antifungal Activity

Chalcones with nitro and dimethylamino groups demonstrate potent bioactivity. For example:

  • (2E)-1-(4’-Aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits MIC = 0.07 µg/mL against Trichophyton rubrum .
  • Dimethylamino-containing chalcones show moderate antibacterial activity against E. coli and S. aureus (MIC ~10–50 µg/mL) .
Enzyme Inhibition
  • MAO Inhibition: (2E)-3-[4-(Dimethylamino)phenyl]-1-[4-(imidazol-1-yl)phenyl]prop-2-en-1-one (IM5) inhibits MAO-A/B with IC₅₀ = 0.30/0.40 µM, indicating that dimethylamino substitution enhances binding affinity .

Computational Insights

Density functional theory (DFT) studies on analogs reveal:

  • The dimethylamino group lowers the HOMO-LUMO gap (e.g., 3.5 eV in DPHP), enhancing charge transfer efficiency .
  • Nitro groups increase dipole moments (e.g., 8.2 D in (2E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one), critical for NLO performance .

Q & A

Q. What synthetic methodologies are optimal for preparing (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one, and how can reaction conditions be optimized?

The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones (chalcones). For analogous compounds, ethanol or methanol is typically employed as a solvent with a base catalyst (e.g., 20% KOH) at room temperature. For example, a mixture of acetophenone derivatives and substituted benzaldehydes in ethanol, stirred for 4–6 hours, yields the target compound after recrystallization . Optimization involves adjusting molar ratios (e.g., 1:1 ketone:aldehyde), solvent polarity, and reaction time. Purity can be enhanced via slow evaporation crystallization (ethanol is common) to obtain single crystals for structural validation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

  • X-ray diffraction (XRD): Provides unambiguous confirmation of molecular geometry, bond lengths, and angles. For example, in similar chalcones, XRD confirmed the (2E)-configuration with C=O and C=C bond lengths averaging 1.22 Å and 1.45 Å, respectively .
  • NMR spectroscopy: ¹H NMR reveals vinyl proton coupling constants (J = 15–16 Hz for trans-configuration), while ¹³C NMR identifies carbonyl (~190 ppm) and aromatic carbons. IR spectroscopy confirms C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ peaks within 0.5 ppm error) .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) enhance the understanding of electronic properties and reactivity?

DFT calculations predict frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. For example, studies on nitro-substituted chalcones show good agreement (±0.05 eV) between experimental UV-Vis λmax (e.g., 350–370 nm) and theoretical transitions. These models also identify nucleophilic/electrophilic sites, guiding derivatization for targeted bioactivity . Methodological steps include:

  • Geometry optimization using B3LYP/6-311++G(d,p) basis sets.
  • TD-DFT for electronic spectra simulation.
  • Natural bond orbital (NBO) analysis to assess hyperconjugative interactions .

Q. What strategies address discrepancies between theoretical predictions and experimental data for physicochemical properties?

Discrepancies in bond lengths (>0.02 Å) or spectral data may arise from solvent effects or crystal packing forces. Strategies include:

  • Solvent correction models: Incorporate polarizable continuum models (PCM) in DFT to account for solvent interactions.
  • Vibrational frequency scaling: Apply scaling factors (e.g., 0.961 for B3LYP) to align computed IR frequencies with experimental data.
  • Conformational sampling: Use molecular dynamics to evaluate Boltzmann-weighted averages for NMR chemical shifts .

Q. How do substituents (e.g., morpholine, nitro groups) influence bioactivity and target interactions?

  • Nitro groups: Enhance electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophilic residues in enzymes. In antimicrobial studies, nitro-substituted chalcones showed moderate activity (MIC: 16–32 µg/mL) against Staphylococcus aureus .
  • Morpholine rings: Improve solubility and membrane permeability via hydrogen bonding. Analogous morpholine derivatives exhibit enhanced binding to ATP-binding pockets in kinases .
  • Methodological approach: Molecular docking (e.g., AutoDock Vina) can predict binding affinities (ΔG values) to targets like dihydrofolate reductase or topoisomerase II .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on antimicrobial efficacy across structurally similar chalcones?

Variability in bioactivity (e.g., MIC values differing by >50% between analogs) may arise from:

  • Substituent positioning: Meta-nitro groups may sterically hinder target binding vs. para-substitution.
  • Assay conditions: Differences in bacterial strain virulence or culture media (e.g., Mueller-Hinton vs. LB agar).
  • Statistical validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

Methodological Recommendations

  • Synthetic protocols: Prioritize Claisen-Schmidt condensation with ethanol/KOH for reproducibility .
  • Structural validation: Combine XRD with multi-nuclear NMR for stereochemical certainty .
  • Computational workflows: Pair DFT with molecular docking to rationalize structure-activity relationships .

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